molecular formula C22H26ClN7 B10759616 4-{2-[4-(2-Aminoethyl)piperazin-1-YL]pyridin-4-YL}-N-(3-chloro-4-methylphenyl)pyrimidin-2-amine

4-{2-[4-(2-Aminoethyl)piperazin-1-YL]pyridin-4-YL}-N-(3-chloro-4-methylphenyl)pyrimidin-2-amine

Cat. No.: B10759616
M. Wt: 423.9 g/mol
InChI Key: RHOOHUMOHVIXEF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{2-[4-(2-Aminoethyl)Piperazin-1-Yl]Pyridin-4-Yl}-N-(3-Chloro-4-Methylphenyl)Pyrimidin-2-Amine typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions . The reaction is carried out at 60-70°C for 2 hours, followed by cooling to room temperature and separation of the aqueous phase to obtain the product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{2-[4-(2-Aminoethyl)Piperazin-1-Yl]Pyridin-4-Yl}-N-(3-Chloro-4-Methylphenyl)Pyrimidin-2-Amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-Aminoethyl)Piperazin-1-Yl]Pyridin-4-Yl}-N-(3-Chloro-4-Methylphenyl)Pyrimidin-2-Amine involves its interaction with specific molecular targets. For instance, it has been shown to target cell division proteins such as ZipA in Escherichia coli and its homolog in Shigella flexneri . These interactions can disrupt cell division processes, making the compound a potential candidate for antibacterial drug development.

Comparison with Similar Compounds

Similar compounds to 4-{2-[4-(2-Aminoethyl)Piperazin-1-Yl]Pyridin-4-Yl}-N-(3-Chloro-4-Methylphenyl)Pyrimidin-2-Amine include other pyridinylpiperazines and aminopyrimidines. These compounds share structural similarities but may differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Similar Compounds

Properties

Molecular Formula

C22H26ClN7

Molecular Weight

423.9 g/mol

IUPAC Name

4-[2-[4-(2-aminoethyl)piperazin-1-yl]pyridin-4-yl]-N-(3-chloro-4-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C22H26ClN7/c1-16-2-3-18(15-19(16)23)27-22-26-8-5-20(28-22)17-4-7-25-21(14-17)30-12-10-29(9-6-24)11-13-30/h2-5,7-8,14-15H,6,9-13,24H2,1H3,(H,26,27,28)

InChI Key

RHOOHUMOHVIXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)N4CCN(CC4)CCN)Cl

Origin of Product

United States

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